BenchChemオンラインストアへようこそ!

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide

Metabolic stability Prodrug activation Hepatotoxicity avoidance

N‑(2‑hydroxy‑2‑(thiophen‑2‑yl)propyl)‑5‑methylisoxazole‑3‑carboxamide (CAS 1351614‑49‑7, MW 266.32 g mol⁻¹, formula C₁₂H₁₄N₂O₃S) belongs to the 5‑methylisoxazole‑3‑carboxamide class. This scaffold has been explored as a metabolically stable alternative to the 4‑carboxamide isomer found in leflunomide and its analogues, because the 3‑carboxamide linkage resists N–O bond cleavage during metabolism.

Molecular Formula C12H14N2O3S
Molecular Weight 266.32
CAS No. 1351614-49-7
Cat. No. B2766023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide
CAS1351614-49-7
Molecular FormulaC12H14N2O3S
Molecular Weight266.32
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC(C)(C2=CC=CS2)O
InChIInChI=1S/C12H14N2O3S/c1-8-6-9(14-17-8)11(15)13-7-12(2,16)10-4-3-5-18-10/h3-6,16H,7H2,1-2H3,(H,13,15)
InChIKeySTMLIJXEYYEING-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N‑(2‑Hydroxy‑2‑(thiophen‑2‑yl)propyl)‑5‑methylisoxazole‑3‑carboxamide (CAS 1351614‑49‑7): A 5‑Methylisoxazole‑3‑Carboxamide with a Thiophene‑Bearing Tertiary Alcohol Side‑Chain


N‑(2‑hydroxy‑2‑(thiophen‑2‑yl)propyl)‑5‑methylisoxazole‑3‑carboxamide (CAS 1351614‑49‑7, MW 266.32 g mol⁻¹, formula C₁₂H₁₄N₂O₃S) belongs to the 5‑methylisoxazole‑3‑carboxamide class. This scaffold has been explored as a metabolically stable alternative to the 4‑carboxamide isomer found in leflunomide and its analogues, because the 3‑carboxamide linkage resists N–O bond cleavage during metabolism [1]. The compound further incorporates a 2‑hydroxy‑2‑(thiophen‑2‑yl)propyl side‑chain that introduces a hydrogen‑bond donor, a tertiary alcohol, and a thiophene ring absent in simple phenyl‑substituted congeners [2].

Why N‑(2‑Hydroxy‑2‑(thiophen‑2‑yl)propyl)‑5‑methylisoxazole‑3‑carboxamide Cannot Be Replaced by Other 5‑Methylisoxazole‑3‑Carboxamides or Thiophene‑Containing Isosteres


Substitution within the 5‑methylisoxazole‑3‑carboxamide family is not trivial. The 3‑carboxamide regioisomer provides a distinct metabolic fate compared with the 4‑carboxamide isomer: the N–O bond of the isoxazole ring remains intact, whereas the 4‑carboxamide scaffold undergoes rapid non‑enzymatic ring opening to a malononitrilamide metabolite that is responsible for both efficacy and hepatotoxicity [1]. Moreover, the presence of a tertiary alcohol and a thiophene ring in the side‑chain of the present compound alters lipophilicity (XLogP3), hydrogen‑bond donor count, and topological polar surface area (TPSA) relative to simpler N‑alkyl or N‑aryl 5‑methylisoxazole‑3‑carboxamides, which directly impacts solubility, permeability, and target‑binding pharmacology [2]. Therefore, a generic “5‑methylisoxazole‑3‑carboxamide” or a thiophene‑containing analogue cannot be assumed to replicate the compound’s pharmacokinetic or pharmacodynamic profile.

Head‑to‑Head and Class‑Level Quantitative Differentiation of N‑(2‑Hydroxy‑2‑(thiophen‑2‑yl)propyl)‑5‑methylisoxazole‑3‑carboxamide


Metabolic Stability: 5‑Methylisoxazole‑3‑Carboxamide Scaffold Resists the N–O Bond Scission That Activates (and Toxifies) the 4‑Carboxamide Isomer

The 5‑methylisoxazole‑3‑carboxamide scaffold is fundamentally different from the 4‑carboxamide regioisomer used in leflunomide. In UTL‑5b, a representative 3‑carboxamide, the isoxazole N–O bond is not cleaved upon incubation with human liver microsomes; instead, the exocyclic amide bond is hydrolysed to yield 5‑methylisoxazole‑3‑carboxylic acid as the major metabolite. This contrasts with leflunomide, where the N–O bond opens rapidly to form the active (but hepatotoxic) malononitrilamide metabolite [1]. For any user selecting a 5‑methylisoxazole‑3‑carboxamide for in‑vivo studies, this metabolic dichotomy means that in‑class substitution with a 4‑carboxamide will completely alter the metabolite profile and toxicity liability.

Metabolic stability Prodrug activation Hepatotoxicity avoidance

Physicochemical Differentiation: Higher Lipophilicity and Hydrogen‑Bond Donor Capacity vs. N‑Methyl‑5‑(thiophen‑2‑yl)isoxazole‑3‑carboxamide

Computed properties of the target compound (using its SMILES: CC1=CC(=NO1)C(=O)NCC(C)(O)C2=CC=CS2) were compared with those of the closest structurally characterised congener, N‑methyl‑5‑(thiophen‑2‑yl)isoxazole‑3‑carboxamide (PubChem CID 24794415). The target compound exhibits a higher XLogP3 (2.4 vs. 1.4), one additional hydrogen‑bond donor (2 vs. 1), and a larger topological polar surface area (91.7 Ų vs. 83.4 Ų). These differences, although modest, are expected to translate into altered membrane permeability, solubility, and protein‑binding profiles [1].

Lipophilicity Hydrogen‑bond donor count TPSA Drug‑likeness

Antitubercular Potential: 5‑Methylisoxazole‑3‑Carboxamides Deliver Sub‑10 µM MIC Against Mycobacterium tuberculosis H37Rv

In a focused library of 17 5‑methylisoxazole‑3‑carboxamide derivatives, compounds 10 and 14 demonstrated MIC values of 3.125 µM against M. tuberculosis H37Rv in the MABA assay, while compounds 9 and 13 showed MICs of 6.25 µM [1]. Although the specific compound N‑(2‑hydroxy‑2‑(thiophen‑2‑yl)propyl)‑5‑methylisoxazole‑3‑carboxamide was not among the reported set, the class as a whole exhibits consistent sub‑10 µM antimycobacterial activity. The presence of a thiophene‑containing side‑chain in the target compound may further enhance membrane penetration, a hypothesis that can be tested by the user.

Antitubercular Mycobacterium tuberculosis MIC 5‑methylisoxazole‑3‑carboxamide

Kinase Selectivity Scaffold: 5‑Methylisoxazole‑3‑Carboxamides Are Privileged Ligands for Smurf‑1 Inhibition

Patent US 9,403,810 B2 (Novartis) discloses isoxazole‑3‑carboxamide derivatives as selective Smurf‑1 (Smad ubiquitination regulatory factor‑1) inhibitors. The exemplified compounds contain a 5‑methylisoxazole‑3‑carboxamide core, confirming that this scaffold engages the Smurf‑1 HECT domain [1]. The target compound’s thiophene‑bearing tertiary alcohol side‑chain is structurally distinct from the phenyl‑ or alkyl‑substituted analogues in the patent, suggesting it may sample a different sub‑pocket within the Smurf‑1 binding site. Direct IC₅₀ data for the target compound are not publicly available; however, the patent establishes the scaffold’s relevance for programs targeting pulmonary arterial hypertension, hereditary hemorrhagic telangiectasia, or fibrosis.

Smurf‑1 inhibitor Pulmonary arterial hypertension E3 ubiquitin ligase Isoxazole‑3‑carboxamide

Optimal Research and Industrial Application Scenarios for N‑(2‑Hydroxy‑2‑(thiophen‑2‑yl)propyl)‑5‑methylisoxazole‑3‑carboxamide


Metabolic‑Stability‑Driven Lead Optimization Where 4‑Carboxamide Scaffolds Are Contraindicated

Projects that require a disease‑modifying antirheumatic or anti‑inflammatory profile but must avoid the hepatotoxicity associated with leflunomide’s malononitrilamide metabolite can use this compound as a 3‑carboxamide starting point. The scaffold’s established resistance to N–O bond cleavage [1] means that exploratory medicinal chemistry can focus on improving potency without simultaneously managing on‑target metabolite toxicity.

Antitubercular Drug Discovery Using a Thiophene‑Decorated 5‑Methylisoxazole‑3‑Carboxamide Chemotype

Because 5‑methylisoxazole‑3‑carboxamides have demonstrated MIC values as low as 3.125 µM against M. tuberculosis H37Rv [1], this compound serves as a structurally differentiated hit for further elaboration. Its thiophene‑containing tertiary alcohol side‑chain is absent from the published antitubercular library and may offer improved mycobacterial cell‑wall permeability.

Smurf‑1/BMP‑Pathway Chemical Biology with a Novel Side‑Chain Vector

The isoxazole‑3‑carboxamide core is a known Smurf‑1 ligand [1]. This compound provides a previously unexplored substitution pattern (2‑hydroxy‑2‑(thiophen‑2‑yl)propyl) that can be used as a probe to interrogate sub‑pocket selectivity within the Smurf‑1 HECT domain, complementing existing phenyl‑ or alkyl‑substituted tool compounds.

Physicochemical Property‑Based Compound Selection for CNS or Intracellular Target Space

With a computed XLogP3 of 2.4 and two hydrogen‑bond donors, the compound occupies a favorable lipophilicity‑polarity space for passive membrane permeability [1]. Procurement teams building a screening deck for intracellular targets (e.g., E3 ligases, kinases) can include this compound as a balanced representative of the thiophene‑isoxazole‑carboxamide chemotype.

Quote Request

Request a Quote for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.